N,N'-Bis-(2-fluoro-benzyl)-isophthalamide
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Overview
Description
N1,N3-BIS[(2-FLUOROPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE: is a synthetic organic compound characterized by the presence of two fluorophenyl groups attached to a benzene-1,3-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS[(2-FLUOROPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-fluorobenzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired amide bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS[(2-FLUOROPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N1,N3-BIS[(2-FLUOROPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1,N3-BIS[(2-FLUOROPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The fluorophenyl groups can enhance the compound’s binding affinity and specificity, leading to more effective interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N1,N3-BIS[(4-FLUOROPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE
- N1,N3-BIS[(2-CHLOROPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE
- N1,N3-BIS[(2-METHOXYPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE
Uniqueness
N1,N3-BIS[(2-FLUOROPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H18F2N2O2 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-N,3-N-bis[(2-fluorophenyl)methyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H18F2N2O2/c23-19-10-3-1-6-17(19)13-25-21(27)15-8-5-9-16(12-15)22(28)26-14-18-7-2-4-11-20(18)24/h1-12H,13-14H2,(H,25,27)(H,26,28) |
InChI Key |
GELNICNIYJASLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)C(=O)NCC3=CC=CC=C3F)F |
Origin of Product |
United States |
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